![molecular formula C24H18O10 B8198711 2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid](/img/structure/B8198711.png)
2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as aldehyde, hydroxyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce high-purity 2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde groups would yield a compound with additional carboxylic acid groups, while reduction would result in a compound with additional hydroxyl groups .
Scientific Research Applications
2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxyterephthalaldehyde: Similar structure but lacks the diacetic acid groups.
2,3-Dihydroxy-1,4-benzenedicarboxaldehyde: Similar functional groups but different overall structure.
2,3-Dihydroxy-1,4-naphthalenedicarboxaldehyde: Similar functional groups but different aromatic core.
Uniqueness
2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid is unique due to its combination of multiple functional groups and its specific terphenyl core structure. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O10/c25-9-15-3-1-13(5-19(15)27)17-7-22(34-12-24(31)32)18(8-21(17)33-11-23(29)30)14-2-4-16(10-26)20(28)6-14/h1-10,27-28H,11-12H2,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGDAYJTMVXROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2OCC(=O)O)C3=CC(=C(C=C3)C=O)O)OCC(=O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

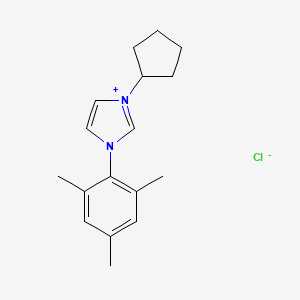
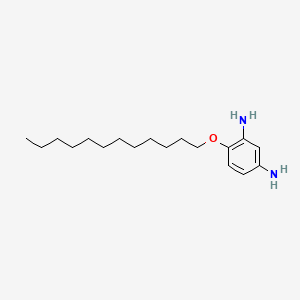
![4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline](/img/structure/B8198643.png)
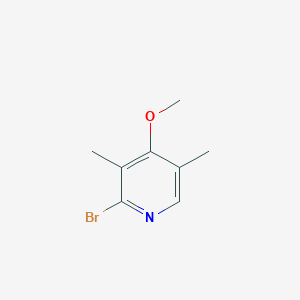


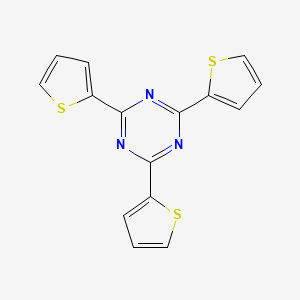
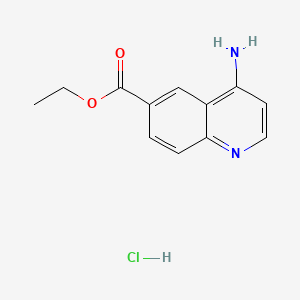
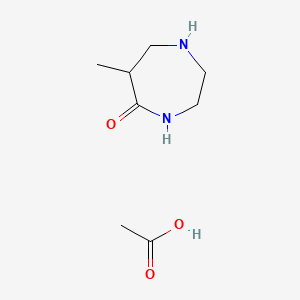
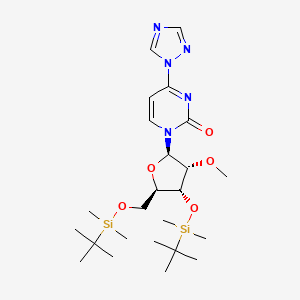

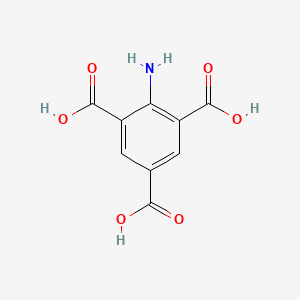
![5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198717.png)
